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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)propan-1-ol

CAS No.: 52956-27-1

Cat. No.: B1368153

Get Quote

Executive Summary
1-(3-Methoxyphenyl)propan-1-ol (CAS: 69397-99-9) is a critical chiral building block in the

synthesis of centrally acting analgesics (e.g., Tapentadol intermediates) and fragrance

compounds. Its structural integrity relies on the precise placement of the methoxy group at the

meta position and the preservation of the secondary alcohol functionality.

This guide provides a definitive spectroscopic profile for researchers. Unlike generic

datasheets, we correlate spectral features directly to structural motifs, enabling rapid

troubleshooting of synthetic pathways.

Part 1: Chemical Identity & Synthesis Strategy
Before analysis, the origin of the sample must be established. The most robust synthetic route

for high-purity generation—and the one most likely to introduce specific impurities—is the

Grignard addition of ethylmagnesium bromide to 3-methoxybenzaldehyde.
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Table 1: Physicochemical Properties
Property Value Note

Molecular Formula

Molecular Weight 166.22 g/mol

Appearance Colorless to pale yellow oil Viscous liquid at RT

Boiling Point 135–140 °C @ 2 mmHg
High vacuum required for

distillation

Chiral Center C-1 (Benzylic)
Forms a racemic mixture (±)

unless resolved

Synthesis Workflow (Grignard Route)
The following workflow highlights the critical steps where impurities (unreacted aldehyde,

dehydration products) are introduced.

3-Methoxybenzaldehyde

Mg-Alkoxide Complex

 Nucleophilic Addition
(0°C to RT)

EtMgBr (THF)

NH4Cl (aq) Hydrolysis 1-(3-Methoxyphenyl)propan-1-ol Workup & Distillation Impurity: Alkene (Dehydration) Acid/Heat Stress

Click to download full resolution via product page

Figure 1: Grignard synthesis pathway showing the critical magnesium-alkoxide intermediate

and potential dehydration risk.[1]

Part 2: Spectroscopic Characterization[2]
Nuclear Magnetic Resonance (NMR)
The NMR profile is diagnostic.[2][3] The meta-substitution pattern breaks the symmetry of the

aromatic ring, creating a complex multiplet region, while the propyl chain offers clear spin-spin

splitting.
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H NMR Data (400 MHz,

)
Key Diagnostic: The benzylic proton (

) appears as a triplet (or dd) at ~4.56 ppm. If this shifts downfield (>5.0 ppm), check for
esterification. If it disappears, oxidation to the ketone has occurred.
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

0.93
Triplet (

)
3H 7.4

Terminal

methyl of

propyl chain.

1.70 – 1.85
Multiplet (

)
2H -

Methylene

protons;

diastereotopi

c nature may

broaden this

peak.

~2.10 Broad Singlet 1H -

Hydroxyl

proton. Shift

varies with

concentration

/solvent.

3.81
Singlet (

)
3H -

Methoxy

group;

characteristic

sharp singlet.

4.56
Triplet (

)
1H 6.6

Benzylic

proton.

Deshielded

by the ring

and oxygen.

6.78 – 6.83 Multiplet 1H -

Proton ortho

to OMe and

alkyl (C4/C6).

6.90 – 6.95 Multiplet 2H -

Proton ortho

to OMe (C2)

and para

(C4).
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7.23 – 7.29
Triplet (

)
1H 7.8

Proton at C5

(meta to

substituents);

pseudo-

triplet.

C NMR Data (100 MHz,

)
Key Diagnostic: The presence of the carbinol carbon at 75.8 ppm confirms the alcohol. A peak

at ~200 ppm would indicate contamination with the ketone precursor (3'-

methoxypropiophenone).
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Carbon Type
Shift (

, ppm)
Assignment

Aliphatic 10.2
Terminal Methyl (

)

Aliphatic 31.9
Methylene (

)

Methoxy 55.2
Methoxy Carbon (

)

Carbinol 75.8 Benzylic C-OH (Chiral Center)

Aromatic 111.4 C-2 (Ortho to OMe)

Aromatic 112.9 C-4 (Para to alkyl)

Aromatic 118.6 C-6 (Ortho to alkyl)

Aromatic 129.4 C-5 (Meta to both)

Quaternary 146.4 Ipso C-1 (Attached to alkyl)

Quaternary 159.8 Ipso C-3 (Attached to OMe)

Mass Spectrometry (MS) - Electron Impact (EI)
Secondary alcohols undergo characteristic

-cleavage. For 1-(3-methoxyphenyl)propan-1-ol, the bond between the benzylic carbon and
the ethyl group is the weakest link relative to the radical stability.

Fragmentation Pathway:

Molecular Ion (

): m/z 166 (often weak).

Dehydration (
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): m/z 148. Loss of water to form the styrene derivative.

-Cleavage (Base Peak): m/z 137. Loss of the ethyl group (

, mass 29). The charge remains on the oxygen-stabilized benzylic cation.

Molecular Ion (M+)
m/z 166

Alpha-Cleavage
(Loss of Ethyl)

- C2H5•

Dehydration
[Ar-CH=CH-CH3]+

m/z 148

- H2O

Base Peak Ion
[Ar-CH=OH]+

m/z 137

Resonance Stabilization

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact MS.

Part 3: Stereochemical Analysis (Chiral HPLC)
Since the Grignard synthesis yields a racemate, separating the (R) and (S) enantiomers is

often required for biological assays.[4]

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

Flow Rate: 1.0 mL/min.[5]

Detection: UV @ 220 nm or 274 nm.

Separation Logic: The hydroxyl group interacts with the carbamate linkage of the stationary

phase via hydrogen bonding. The meta-methoxy group provides steric bulk that differentiates
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the fit of the enantiomers into the chiral grooves.

Part 4: Quality Control & Impurity Profiling
When validating this compound, three impurities are most common:

3-Methoxybenzaldehyde: Result of incomplete reaction.

Detection:

H NMR singlet at ~10.0 ppm (CHO).

1-(3-Methoxyphenyl)propan-1-one: Result of oxidation or impure starting material.

Detection:

C NMR signal at ~200 ppm (C=O); IR stretch at 1680 cm⁻¹.

1-Ethyl-3-methoxybenzene (Styrene derivative): Result of acid-catalyzed dehydration during

workup.

Detection:

H NMR vinylic protons at 6.0–6.5 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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